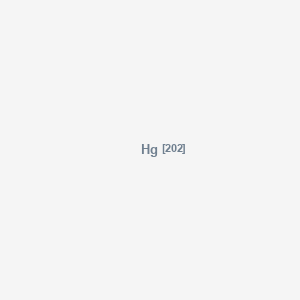

汞-202

描述

科学研究应用

环境影响和生态系统研究

汞-202 是汞的稳定同位素,已用于各种环境研究中,以了解汞在生态系统中的行为和影响。例如,METAALICUS 项目使用富集的 202Hg 研究其在北方森林生态系统中的反应性、迁移性和可利用性,区分新汞和天然汞。这项研究表明,新沉积的汞比天然汞更具反应性,并且通过径流迁移性低,很大一部分与植被相关 (欣特尔曼等人,2002 年)。

分析和检测技术

This compound 在开发消除土壤和沉积物样品分析中光谱干扰的方法中发挥了重要作用。使用离子分子反应 (IMR) 的技术成功降低了背景信号,并提高了 202Hg 的定量限,展示了其在环境样品中痕量汞测定的潜力 (郭等人,2011 年)。

汞去除技术

汞去除技术的发展也采用了this compound。国家能源技术实验室的研究涉及筛选新型吸附剂去除气流中汞的能力,重点是了解这些吸附剂在不同条件下的容量 (奥多德等人,2004 年)。

汞同位素地球化学

汞同位素地球化学的研究使用this compound 来了解影响汞的环境过程。这些研究表明在特定的环境过程中发生了系统分馏,从而深入了解了汞在各种环境中的来源和途径 (尹等人,2014 年)。

工业应用

This compound 也在工业环境中得到应用,例如测量荧光灯中的汞质量。使用this compound 的中子活化分析 (NAA) 已用于灯中的汞质量评估,突出了其在工业中监测汞使用的环境潜力 (维勒布尔等人,2015 年)。

大气研究

This compound 在大气研究中发挥了重要作用,例如了解大气汞的转化。这项研究涉及观察同位素组成变化,并有助于理解汞在大气中的全球循环 (傅等人,2016 年)。

属性

IUPAC Name |

mercury-202 | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg/i1+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHDDOUJBYECFT-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Hg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[202Hg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904800 | |

| Record name | Mercury, isotope of mass 202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.970644 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-86-7 | |

| Record name | Mercury, isotope of mass 202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, isotope of mass 202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B3064558.png)

![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)